molecular formula C4H5N3O2 B130817 4-Methyl-3-nitro-1H-pyrazole CAS No. 38858-90-1

4-Methyl-3-nitro-1H-pyrazole

Cat. No.: B130817
CAS No.: 38858-90-1
M. Wt: 127.1 g/mol
InChI Key: AGGNMPUDFUROJT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a methyl group at the fourth position and a nitro group at the third position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-Methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Safety and Hazards

“4-Methyl-3-nitro-1H-pyrazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-1H-pyrazole typically involves the nitration of 4-methyl-1H-pyrazole. One common method includes the reaction of 4-methyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product quality. These methods often use automated systems to precisely control the addition of reagents and maintain optimal temperatures throughout the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Methyl-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

    Oxidation: 4-Carboxy-3-nitro-1H-pyrazole.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitro-1H-pyrazole
  • 4-Methyl-1H-pyrazole
  • 3-Nitro-1H-pyrazole

Uniqueness

4-Methyl-3-nitro-1H-pyrazole is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to 3-Methyl-4-nitro-1H-pyrazole, the position of the nitro group affects the compound’s electronic distribution and reactivity. The presence of both a methyl and a nitro group in specific positions makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGNMPUDFUROJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341486
Record name 4-Methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-90-1
Record name 4-Methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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